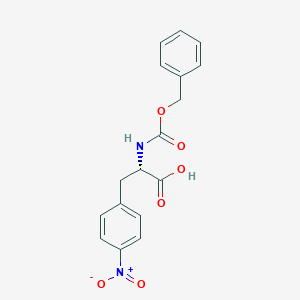

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid

Overview

Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid, also known as Boc-L-phenylalanine-4-nitrophenyl ester, is a chemical compound that is widely used in scientific research. This compound is a derivative of phenylalanine, an essential amino acid that is important for protein synthesis. Boc-L-phenylalanine-4-nitrophenyl ester is often used in the synthesis of peptides and proteins, and it has a wide range of applications in biochemical and physiological research.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acidalanine-4-nitrophenyl ester is not well understood. However, it is believed that this compound acts as a substrate for enzymes that catalyze the formation of peptide bonds. (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acidalanine-4-nitrophenyl ester is also thought to interact with other proteins and enzymes in the body, although the specific mechanisms of these interactions are not yet fully understood.

Biochemical and Physiological Effects:

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acidalanine-4-nitrophenyl ester has a number of biochemical and physiological effects. This compound is known to inhibit the activity of certain enzymes, particularly those involved in the synthesis of peptides and proteins. (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acidalanine-4-nitrophenyl ester is also thought to have anti-inflammatory and antioxidant properties, although these effects have not been well studied.

Advantages and Limitations for Lab Experiments

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acidalanine-4-nitrophenyl ester has a number of advantages for lab experiments. This compound is relatively easy to synthesize, and it is readily available from commercial suppliers. (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acidalanine-4-nitrophenyl ester is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations as well. (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acidalanine-4-nitrophenyl ester is relatively expensive compared to other building blocks for peptide synthesis, and it can be difficult to purify.

Future Directions

There are a number of future directions for research involving (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acidalanine-4-nitrophenyl ester. One area of interest is the development of new drugs and therapies based on this compound. (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acidalanine-4-nitrophenyl ester has been shown to have anticancer properties, and it may be useful in the treatment of other diseases as well. Another area of interest is the study of the mechanisms of action of this compound. Further research is needed to fully understand how (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acidalanine-4-nitrophenyl ester interacts with other proteins and enzymes in the body. Finally, there is a need for the development of new and improved methods for the synthesis and purification of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acidalanine-4-nitrophenyl ester, which could make this compound more accessible to researchers.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acidalanine-4-nitrophenyl ester is widely used in scientific research, particularly in the synthesis of peptides and proteins. This compound is often used as a building block for the synthesis of larger peptides and proteins, and it is also used in the study of enzyme mechanisms and protein-protein interactions. (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acidalanine-4-nitrophenyl ester is also used in the development of new drugs and therapies, particularly in the treatment of cancer and other diseases.

properties

IUPAC Name |

(2S)-3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c20-16(21)15(10-12-6-8-14(9-7-12)19(23)24)18-17(22)25-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORCURAKJUSAHL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477298 | |

| Record name | Cbz-4-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17224-90-7 | |

| Record name | Cbz-4-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)

![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)

![5-(6-Hydroxy-7,7-dimethyl-3a,4,5,6-tetrahydrofuro[3,2-g]chromen-2-yl)benzene-1,3-diol](/img/structure/B175704.png)